
Technical Whitepaper: (4-Aminophenyl)
(phenyl)methanol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: (4-Aminophenyl)(phenyl)methanol

CAS No.: 25782-57-4

Cat. No.: B1267711

Get Quote

CAS Number: 25782-57-4 Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol;

(4-Aminophenyl)phenylmethanol Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25

g/mol [1][2][3]

Executive Summary
(4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) is a critical chiral building block in the

synthesis of diarylmethyl-based pharmaceuticals.[1] Structurally, it consists of a benzhydrol

(diphenylmethanol) scaffold with a para-amino substitution. This dual functionality—an

oxidizable/reducible hydroxyl group and a nucleophilic amine—makes it a versatile

intermediate for constructing complex heterocyclic drugs, particularly antihistamines (e.g.,

piperazine derivatives) and p38 MAP kinase inhibitors. This guide details its physicochemical

profile, optimized synthesis via ketone reduction, and downstream applications in drug

development.

Part 1: Chemical Identity & Physicochemical
Profile[1][3]
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The compound is characterized by the presence of a secondary alcohol and a primary aromatic

amine. The para-amino group significantly influences the electronic properties of the

benzhydryl center, increasing the stability of carbocation intermediates generated at the

benzylic position during substitution reactions.

Table 1: Physicochemical Properties
Property Data Note

Appearance White to Off-white Solid
Oxidizes to yellow/brown upon

air exposure

Melting Point
121–124 °C (Precursor);

Product often amorphous/oil

Note: Pure crystalline forms

are rare; often isolated as a

gum or crude solid.[1][3][4]

Boiling Point
~390 °C (Predicted @ 760

mmHg)

Decomposes before boiling at

atm pressure

Solubility
DMSO, Methanol, Ethanol,

Ethyl Acetate

Poorly soluble in water; soluble

in dilute acid

pKa (Amine) ~4.8 (Predicted) Weakly basic aniline nitrogen

pKa (Alcohol) ~14.5
Typical secondary benzylic

alcohol

Structural Analysis: The molecule possesses one chiral center at the methine carbon. While

often synthesized as a racemate, enantioselective reduction of the corresponding ketone can

yield the (R)- or (S)-isomer, which is crucial for modern pharmacopoeia requirements.[1]

Part 2: Synthetic Routes & Optimization
The most robust industrial and laboratory scale route involves the chemoselective reduction of

4-aminobenzophenone (CAS 1137-41-3).[1] This method avoids the use of harsh

hydrogenation conditions that might affect the aromatic ring.

Protocol: Chemoselective Reduction with Sodium
Borohydride
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Objective: Reduce the ketone carbonyl to a secondary alcohol without affecting the primary

amine.

Reagents:

Precursor: 4-Aminobenzophenone (1.0 eq)[1]

Reducing Agent: Sodium Borohydride (NaBH₄) (0.6–1.0 eq)[1]

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Quench: Water/Dilute HCl

Step-by-Step Workflow:

Dissolution: Dissolve 4-aminobenzophenone (e.g., 10 mmol) in MeOH (30 mL) in a round-

bottom flask. Ensure complete dissolution; mild heating (35°C) may be required.

Addition: Cool the solution to 0°C in an ice bath. Slowly add NaBH₄ (6-10 mmol) portion-wise

over 15 minutes. Caution: Hydrogen gas evolution.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for

1–2 hours.

Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting ketone (Rf ~0.6)

should disappear, replaced by the more polar alcohol (Rf ~0.3).

Quench: Carefully add cold water (50 mL) to quench excess hydride.

Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry

over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if

high purity is required.

Diagram 1: Synthesis Workflow
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Caption: Linear synthesis pathway starting from nitro-precursors to the target alcohol via

chemoselective carbonyl reduction.

Part 3: Reactivity & Functionalization[1]
This compound is a "dual-handle" intermediate.[1] The reactivity can be directed to either the

amine or the alcohol depending on pH and reagents.

Benzylic Substitution (Sn1 Pathway): In the presence of strong acids (e.g., HCl, H₂SO₄), the

hydroxyl group is protonated and lost as water, generating a resonance-stabilized benzhydryl

cation. This cation is highly electrophilic and reacts with nucleophiles (e.g., piperazines,

thiols).

Application: Synthesis of piperazine-based antihistamines.[1]

Amine Derivatization: The primary amine remains nucleophilic and can undergo:

Acylation: Reaction with acid chlorides to form amides.

Diazotization: Reaction with NaNO₂/HCl to form diazonium salts (precursors for azo dyes

or Sandmeyer reactions).

Oxidation: Re-oxidation with MnO₂ or Swern conditions regenerates 4-aminobenzophenone.

[1]

Part 4: Pharmaceutical Applications[1][6]
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The benzhydryl motif is a pharmacophore found in a vast class of histamine H1-receptor

antagonists. 4-Aminobenzhydrol specifically serves as a precursor for drugs requiring an

aniline moiety on one of the phenyl rings.[1]

Key Application Areas:
Antihistamines: Derivatives of benzhydryl piperazines (e.g., Cetirizine analogs) often require

functionalized benzhydrols as starting materials.

Kinase Inhibitors: The 4-aminobenzophenone scaffold (and its reduced alcohol form) has

been identified in structure-activity relationship (SAR) studies for p38 MAP kinase inhibitors,

used in anti-inflammatory research.[1]

Chiral Ligands: The enantiopure alcohol is used to synthesize chiral ligands for asymmetric

catalysis.

Diagram 2: Application Pathways
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Caption: Divergent synthesis pathways utilizing the alcohol and amine functionalities for drug

development.

Part 5: Handling, Safety & Stability
GHS Classification: Warning[1]
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Stability Protocols:

Oxidation Sensitivity: The amine group is susceptible to oxidation. Store under an inert

atmosphere (Nitrogen/Argon) if high purity is required for long periods.

Light Sensitivity: Protect from light to prevent photo-degradation of the aniline moiety.[1]

Storage: Keep in a tightly closed container at 2-8°C (Refrigerated).

Analytical Validation:

1H NMR (DMSO-d6): Look for the methine proton (CH-OH) signal around δ 5.5-5.7 ppm

(doublet) and the hydroxyl proton around δ 5.8 ppm (doublet, exchangeable).[1] The

aromatic region will show the characteristic AA'BB' system of the para-substituted ring.[1]

MS (ESI): m/z = 200.1 [M+H]⁺.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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